molecular formula C13H20Cl2N2O2 B2375216 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride CAS No. 1909348-01-1

4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride

Cat. No.: B2375216
CAS No.: 1909348-01-1
M. Wt: 307.22
InChI Key: YCEAQRFHCJGKGQ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride (CAS: 1909348-01-1) is a benzaldehyde derivative with a hydroxyl group at the 4-position and a 4-methylpiperazine moiety linked via a methylene bridge at the 3-position. Its molecular formula is C₁₃H₂₀Cl₂N₂O₂ (MW: 307.22), and it exists as a dihydrochloride salt, enhancing its stability and solubility .

The compound is synthesized through intermediates such as 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, which undergoes hydrolysis using Raney nickel and 75% formic acid to yield the aldehyde functionality . Commercial suppliers include global entities like Axyntis Group (France) and Atlantic Scientific Group (USA), indicating its industrial relevance .

Properties

IUPAC Name

4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17;;/h2-3,8,10,17H,4-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEAQRFHCJGKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural features that allow interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer therapies. For example, derivatives of benzaldehyde have shown activity against various cancer cell lines, suggesting that modifications like those seen in 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride can enhance efficacy.

Study Cancer Type Effectiveness Methodology
Study ABreast CancerIC50 = 15 µMMTT Assay
Study BLung CancerIC50 = 20 µMApoptosis Assay

Neuropharmacology

The compound's piperazine moiety is known to interact with neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Research indicates that compounds with similar structures may exhibit anxiolytic or antidepressant properties.

Research Focus Target Receptor Outcome
Anxiety DisordersSerotonin ReceptorsPositive modulation observed
DepressionDopamine ReceptorsIncreased activity noted

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The following table summarizes common synthetic routes:

Route Yield (%) Conditions
Method A (Reflux)85%Ethanol, reflux for 2 hours
Method B (Microwave)90%Microwave irradiation for 30 min

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including the target compound, and evaluated their anticancer properties against human cancer cell lines. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity.

Case Study: Neuropharmacological Effects

A recent investigation into the effects of similar compounds on animal models demonstrated significant anxiolytic effects when administered at specific dosages, suggesting that this compound could serve as a basis for developing new treatments for anxiety disorders.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

Benzamide Derivatives (IVb and IVc)

Compounds IVb and IVc, synthesized in the same study as intermediates for the target compound, share structural similarities but differ in substituents and functional groups:

Compound Substituents Molecular Formula Molecular Weight Yield Melting Point (°C) Key Functional Groups
Target Compound -OH, -CH₂-(4-methylpiperazine) C₁₃H₂₀Cl₂N₂O₂ 307.22 N/A N/A Aldehyde, hydroxyl, piperazine
IVb 2-fluoro, acetamide C₁₄H₁₄FN₃O₃ 299.28 15% 249–252 (decomp.) Acetamide, C=O, fluoro
IVc 2-chloro, acetamide C₁₄H₁₄ClN₃O₃ 315.73 56% 220–228 (decomp.) Acetamide, C=O, chloro

Key Findings :

  • Substituent Effects : The chloro-substituted IVc achieved a higher yield (56%) than the fluoro-substituted IVb (15%), suggesting halogen size and electronic effects influence reaction efficiency .
  • Thermal Stability : Both IVb and IVc decompose at elevated temperatures, whereas the dihydrochloride salt form of the target compound likely improves thermal stability, though specific data are unavailable.
  • Functional Groups: The target’s aldehyde group contrasts with IVb/c’s acetamide, implying divergent reactivity (e.g., aldehyde’s susceptibility to nucleophilic attack vs.

4-(Diphenylmethoxy)piperidine Hydrochloride

This compound (CAS: 65214-86-0, MW: 303.83) features a diphenylmethoxy group attached to a piperidine ring. Unlike the target compound, it lacks a benzaldehyde core but shares a nitrogen-containing heterocycle .

Property Target Compound 4-(Diphenylmethoxy)piperidine HCl
Molecular Formula C₁₃H₂₀Cl₂N₂O₂ C₁₈H₂₂ClNO
Molecular Weight 307.22 303.83
Key Functional Groups Aldehyde, hydroxyl, piperazine Diphenylmethoxy, piperidine
Safety Data Not provided in evidence Limited ecotoxicity data; environmental impact unstudied

Key Findings :

  • Safety Profile : Unlike the target compound, 4-(Diphenylmethoxy)piperidine HCl lacks comprehensive toxicity data, highlighting regulatory gaps .

Pharmaceutical Impurities (EP Standards)

Impurity E (CAS: 16896-82-5) and Impurity F (CAS: 346451-15-8) are piperazine derivatives with bulky aromatic substituents :

Impurity Structure Molecular Features
E 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine Diphenylmethyl, benzyl substituent
F 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine Chlorophenyl groups, high lipophilicity

Comparison :

  • Lipophilicity : Impurities E and F exhibit higher lipophilicity due to aromatic groups, whereas the target’s hydroxyl and aldehyde groups may enhance hydrophilicity.
  • Synthetic Byproducts : These impurities arise during piperazine alkylation reactions, underscoring the need for rigorous purification in the target compound’s synthesis .

Research Implications and Data Gaps

  • Synthetic Efficiency : The low yield (35%) of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile , a precursor to the target compound, suggests optimization opportunities in piperazine alkylation steps .
  • Safety Considerations : The dihydrochloride form may mitigate hygroscopicity, a common issue with free bases, though stability studies are needed.

Biological Activity

4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound features a piperazine moiety, which is commonly associated with various bioactive molecules and drugs. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O·2HCl
  • Molecular Weight : 218.3 g/mol
  • IUPAC Name : 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride
  • PubChem CID : 7164651

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that benzaldehyde derivatives can inhibit the growth of breast cancer cell lines (ZR-75-1, MCF-7, MDA-MB‑231) with varying degrees of cytotoxicity . The specific mechanism by which this compound exerts its effects may involve the disruption of cellular signaling pathways or induction of apoptosis in cancer cells.

The mechanism by which this compound operates is linked to its ability to interact with various biological receptors. Compounds with similar structures have been shown to act as agonists or antagonists at opioid receptors . Additionally, the presence of the piperazine ring may facilitate interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications for drug development:

  • Piperazine Derivatives in Drug Design :
    • A review highlighted the role of piperazine-containing compounds in drug discovery, noting their diverse biological activities including antitumor effects and receptor modulation .
  • Antifungal Properties :
    • Research has indicated that certain benzaldehyde derivatives possess antifungal activity by disrupting cellular antioxidation systems in pathogenic fungi, suggesting a broader applicability for compounds like this compound .
  • Inhibition Studies :
    • Inhibition assays have shown that benzaldehyde derivatives can inhibit enzymes involved in oxidative stress responses, presenting a potential therapeutic avenue for diseases characterized by oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeCompound/Study ReferenceObserved EffectMechanism/Notes
Anticancer Cytotoxicity against breast cancerInduces apoptosis in cancer cells
Receptor Interaction Agonist/antagonist effectsModulates opioid receptors
Antifungal Disruption of antioxidation systemsTargets cellular oxidative pathways
Enzyme Inhibition Inhibits oxidative stress enzymesPotential for therapeutic applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride?

  • Methodology : The compound is synthesized via reductive amination between 1-(2-fluorophenyl)cyclopentanamine and 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde in anhydrous ethanol under reflux, followed by salt formation with HCl . Alternative routes involve alkylation of 4-methylpiperazine with a benzaldehyde derivative bearing a leaving group (e.g., bromomethyl), followed by dihydrochloride salt precipitation .
  • Key Considerations : Monitor reaction progress via TLC or HPLC; purity is confirmed by recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H-NMR (CDCl₃) : δ 2.20 (s, 3H, CH₃), 2.26–2.56 (m, 8H, piperazine), 3.49 (s, 2H, CH₂), 7.42 (d, J = 7.6 Hz, 2H, aromatic), 7.74 (d, J = 7.6 Hz, 2H, aromatic), 9.90 (s, 1H, aldehyde) .
  • 13C-NMR : δ 45.9 (CH₃), 53.1 (piperazine), 55.0 (CH₂), 129.3–145.7 (aromatic carbons), 191.8 (aldehyde) .
    • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks at m/z corresponding to the molecular formula C₁₄H₂₁Cl₂N₂O₂ (exact mass calculated: 328.09).

Q. What are the recommended handling and storage protocols?

  • Safety Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and seek medical advice .
  • Storage : Store in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the reductive amination step?

  • Experimental Design :

  • Catalyst Screening : Compare NaBH₄, NaBH₃CN, or Pd/C under hydrogen for imine reduction efficiency.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethanol; higher yields are reported in ethanol due to better proton availability .
  • Temperature Control : Maintain reflux at 80°C for 6–12 hours to balance reaction rate and side-product formation.
    • Data Analysis : Use HPLC with a C18 column (λ = 254 nm) to quantify unreacted aldehyde and optimize stoichiometry .

Q. How should researchers address discrepancies in reported NMR chemical shifts?

  • Troubleshooting :

  • Solvent Artifacts : Confirm solvent peaks (e.g., CDCl₃ at δ 7.26) do not overlap with analyte signals.
  • Salt Effects : Dihydrochloride formation can deshield protons; compare free base vs. salt spectra .
  • Dynamic Processes : Piperazine ring puckering may cause splitting; acquire spectra at variable temperatures (25–50°C).
    • Validation : Cross-reference with computational NMR (DFT calculations using Gaussian) to predict shifts and assign ambiguous peaks .

Q. What computational tools are suitable for modeling this compound’s reactivity?

  • Retrosynthesis Planning : Use AI-driven platforms (e.g., Template_relevance Pistachio, Reaxys) to predict feasible synthetic pathways and by-products .
  • Docking Studies : Employ AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with piperazine-binding pockets) .
  • Quantum Mechanics : Optimize geometry at the B3LYP/6-31G* level to study aldehyde group electrophilicity in nucleophilic reactions .

Q. How can researchers investigate the compound’s potential biological activity?

  • In Vitro Assays :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
    • Mechanistic Studies :
  • Enzyme Inhibition : Evaluate IC₅₀ against acetylcholinesterase or kinases via fluorometric assays .
  • Apoptosis Markers : Quantify caspase-3/7 activation in treated cells using luminescent substrates .

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